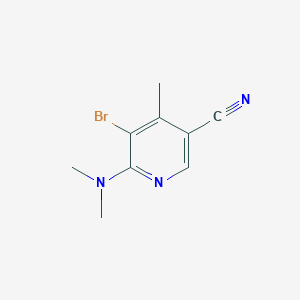

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile

Description

Chemical Identity and Nomenclature

The systematic nomenclature of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile follows International Union of Pure and Applied Chemistry conventions, with the alternative name 5-bromo-6-(dimethylamino)-4-methylnicotinonitrile also being recognized in chemical literature. The compound is definitively identified by its Chemical Abstracts Service registry number 2095410-05-0, which was first assigned when the compound was entered into chemical databases in 2017. This unique identifier ensures unambiguous reference to the specific molecular structure across all chemical databases and regulatory documentation.

The molecular formula C₉H₁₀BrN₃ indicates the presence of nine carbon atoms, ten hydrogen atoms, one bromine atom, and three nitrogen atoms, resulting in a molecular weight of 240.10 grams per mole. The Simplified Molecular Input Line Entry System notation N#CC1=C(C)C(Br)=C(N(C)C)N=C1 provides a standardized linear representation of the molecular structure, facilitating computer-based chemical information processing and database searches. This notation clearly delineates the connectivity pattern of the pyridine ring and the positions of all substituents.

The structural architecture of this compound features a pyridine ring as the central scaffold, with four distinct substituents distributed around the aromatic system. The bromine atom occupies the 5-position, providing a site for potential nucleophilic substitution or cross-coupling reactions. The dimethylamino group at the 6-position contributes significant electron-donating character, while the methyl group at the 4-position provides steric bulk and electronic modulation. The carbonitrile group at the 3-position serves as a strong electron-withdrawing functionality, creating an asymmetric electronic distribution that influences both chemical reactivity and biological activity.

Historical Context in Heterocyclic Chemistry

The development of heterocyclic chemistry as a distinct field began in the early nineteenth century, with foundational discoveries that established the importance of ring systems containing heteroatoms in organic chemistry. The history of heterocyclic chemistry commenced in 1818 when Brugnatelli isolated alloxan from uric acid, marking the first systematic study of a heterocyclic compound. This pivotal discovery was followed by Dobereiner's production of furfural from starch treatment with sulfuric acid in 1832, and Runge's isolation of pyrrole through dry distillation of bones in 1834.

The specific development of pyridine chemistry can be traced to the mid-nineteenth century when Thomas Anderson first isolated pyridine from bone oil in 1849, describing it as a colorless liquid with distinctive properties. Anderson's systematic investigation led to the pure isolation of pyridine two years later, and he named the compound after the Greek word for fire due to its highly flammable nature. The structural elucidation of pyridine was achieved decades later through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene with one carbon-hydrogen unit replaced by nitrogen.

The twentieth century witnessed significant advances in pyridine synthesis methodology, culminating in Aleksei Chichibabin's revolutionary synthesis reaction in 1924. The Chichibabin pyridine synthesis provided an efficient route to pyridine derivatives using inexpensive reagents, establishing the foundation for industrial pyridine production. This breakthrough enabled the large-scale synthesis of substituted pyridines, paving the way for the development of complex derivatives like 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile. Contemporary pyridine synthesis methods have evolved to include sophisticated approaches such as the Bönnemann cyclization and various metal-catalyzed coupling reactions, allowing for precise control over substitution patterns.

The emergence of highly substituted pyridines as pharmaceutical intermediates gained momentum in the latter half of the twentieth century, driven by the recognition that heterocyclic compounds constitute a significant portion of bioactive molecules. Studies have revealed that more than half of all known compounds are heterocycles, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical prevalence underscores the fundamental importance of compounds like 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile in contemporary drug discovery and development programs.

Significance in Pharmaceutical and Material Science Research

The pharmaceutical significance of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile stems from its classification as a polyfunctional pyridine derivative, a class of compounds that has demonstrated considerable promise in anticancer and therapeutic applications. Research investigations have established that pyridine-3-carbonitrile derivatives exhibit notable biological activities, including anticancer properties and enzyme inhibition capabilities. The compound's structural features, particularly the combination of electron-donating dimethylamino groups and electron-withdrawing carbonitrile functionality, create an electronic environment conducive to specific biological interactions.

Contemporary pharmaceutical research has focused extensively on pyridine-3-carbonitrile derivatives as potential vasorelaxant agents, with studies demonstrating that compounds in this class can exhibit significant vasodilation efficacy. The research has revealed that strategic substitution patterns on the pyridine ring, similar to those found in 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile, can enhance biological activity and selectivity. These findings suggest that the compound may serve as a valuable starting point for the development of cardiovascular therapeutics or as a synthetic intermediate in the preparation of more complex bioactive molecules.

The compound's applications extend significantly into agrochemical research, where substituted pyridines have found widespread use as active ingredients in crop protection products. The presence of the bromine substituent and the dimethylamino group provides opportunities for developing compounds with enhanced pesticidal activity or improved environmental profiles. Industrial applications have demonstrated that such highly functionalized pyridines can serve as effective building blocks for the synthesis of agrochemicals targeting various pests and diseases, contributing to sustainable agricultural practices.

Material science applications of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile leverage its unique electronic properties and structural features for the development of functional materials. The compound's ability to participate in various chemical transformations makes it suitable for incorporation into polymer systems, electronic materials, and advanced composites. Research has indicated that pyridine derivatives with similar substitution patterns can contribute to materials with enhanced electronic conductivity, optical properties, or mechanical characteristics, making them valuable components in next-generation material applications.

The synthetic versatility of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile has been demonstrated through its use as a building block in complex organic synthesis. The compound can undergo various chemical reactions typical of pyridine derivatives, including nucleophilic substitution reactions facilitated by the carbonitrile group and electrophilic aromatic substitutions enhanced by the electron-donating dimethylamino functionality. These reaction capabilities enable chemists to access diverse molecular architectures starting from this readily available synthetic intermediate, supporting both academic research and industrial development programs across multiple sectors.

Properties

IUPAC Name |

5-bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-6-7(4-11)5-12-9(8(6)10)13(2)3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPMUYIIMXTNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C#N)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 6-(dimethylamino)-4-methylpyridine-3-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and

Biological Activity

Overview

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile is a pyridine derivative characterized by a bromine atom at the 5th position, a dimethylamino group at the 6th position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the bromine atom may enhance its binding affinity through halogen bonding, which can influence the compound's pharmacological properties. Specifically, it may act as an enzyme inhibitor or modulator of receptor activity, impacting metabolic pathways and cellular functions.

Antimicrobial Activity

Recent studies have shown that pyridine derivatives, including 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile, exhibit significant antimicrobial properties. In vitro testing has demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this pyridine derivative have shown minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as E. coli and S. aureus .

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| E. coli | 0.0195 | Strong inhibition |

| S. aureus | 0.0048 | Strong inhibition |

| C. albicans | 0.039 | Moderate inhibition |

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial activity of various pyridine derivatives, including 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile. The results indicated that modifications at specific positions on the pyridine ring could enhance antibacterial efficacy against resistant strains of bacteria .

- Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial in NAD+ biosynthesis. The findings suggested that this compound could potentially modulate NAD+ levels, thereby influencing metabolic processes in cells .

Research Findings

Research has confirmed that compounds with similar structural features exhibit diverse biological activities:

- Antifungal Properties : Some studies have highlighted antifungal activity against Candida species, suggesting a broader spectrum of antimicrobial action beyond bacteria .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in diverse chemical reactions, making it a valuable building block for developing new drugs. For instance, it can be utilized in synthesizing protein kinase inhibitors, which are crucial for cancer treatment and other diseases that involve cell cycle regulation .

Mechanism of Action

The compound interacts with specific molecular targets through hydrogen bonding and electrostatic interactions due to the presence of the dimethylamino group. The bromine atom can also engage in halogen bonding, influencing the compound's binding affinity and specificity towards its targets.

Organic Synthesis

Synthetic Routes

The synthesis of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile typically involves bromination reactions of its precursors under controlled conditions. Common methods include using bromine or other brominating agents in solvents like acetonitrile or dichloromethane at low temperatures to minimize side reactions .

Reactivity and Transformations

This compound can undergo various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction: It can participate in redox reactions, modifying the oxidation states of functional groups.

- Coupling Reactions: It is applicable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids .

Biological Studies

Interaction Studies

Research has shown that pyridine derivatives like 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile can interact with various biological targets, making them useful in studying biochemical pathways and drug interactions. These studies are critical for understanding how modifications to the pyridine structure affect biological activity .

Several studies have explored the applications of 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile:

- Protein Kinase Inhibitors: Research has indicated that this compound can serve as a precursor for synthesizing novel protein kinase inhibitors that modulate cell cycle control, demonstrating its potential in cancer therapy .

- Synthesis of Complex Molecules: The compound has been successfully utilized as an intermediate in the synthesis of more complex organic molecules, showcasing its versatility in organic synthesis .

- Quantum Chemical Studies: Spectral analysis and quantum chemical studies have been conducted to understand the electronic properties of this compound, which aids in predicting its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

5-Bromo-6-methylpicolinaldehyde (CAS 5093-70-9)

- Structure : Bromine at position 5, methyl at position 6, aldehyde at position 2.

- Comparison: The absence of a nitrile and dimethylamino group reduces polarity and limits participation in nucleophilic reactions. The aldehyde group may offer reductive functionalization pathways absent in the target compound .

3,5-Dibromo-2,6-dimethylpyridine (CAS 62150-45-2)

- Structure : Bromine at positions 3 and 5, methyl groups at positions 2 and 4.

- Comparison: Lack of nitrile and dimethylamino groups simplifies electronic properties.

4-Bromopyridine-2-carbonitrile (CAS 717843-48-6)

- Structure : Bromine at position 4, nitrile at position 2.

- Comparison: The nitrile group’s position alters resonance effects, while the absence of dimethylamino and methyl groups reduces steric and electronic complexity. This compound may exhibit higher solubility in polar solvents due to fewer hydrophobic substituents .

5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)

- Structure : Methoxy at position 6, amine at position 3.

- Comparison: The methoxy group is less electron-donating than dimethylamino, reducing the pyridine ring’s basicity.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Reactivity: The nitrile and dimethylamino groups in the target compound synergize to enhance its utility in palladium-catalyzed reactions, outperforming analogues with single functional groups .

- Material Science: The dimethylamino group’s electron-donating capacity, as observed in resin studies, could make the target compound a candidate for photoinitiators in polymer chemistry .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 5-Bromo-6-(dimethylamino)-4-methylpyridine-3-carbonitrile, and how do reaction conditions impact yield?

- The compound can be synthesized via halogenation and subsequent functionalization. For example, chlorination of pyridine carbonitriles using phosphoryl chloride (POCl₃) is a common step, as seen in analogous pyridine derivatives (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile synthesis in 80% yield) . Amination via ammonium acetate or hydrazine derivatives introduces amino groups, but dimethylamino substitution may require tailored nucleophilic substitution or transition-metal catalysis. Optimization of temperature (e.g., reflux in DMF at 120°C) and stoichiometry (1.2–1.5 eq. of dimethylamine) is critical for achieving >70% yields .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Key signals include the dimethylamino group (δ ~2.8–3.2 ppm for –N(CH₃)₂ protons; δ ~40–45 ppm for quaternary carbons adjacent to bromine) .

- IR : Stretching vibrations for nitrile (C≡N, ~2240 cm⁻¹) and aromatic C–Br (~550–600 cm⁻¹) .

- HRMS : Exact mass verification (e.g., calculated m/z for C₉H₁₀BrN₃: 255.9994; observed: 255.9992) .

- HPLC : Purity analysis (>98% using C18 column, acetonitrile/water gradient) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in THF/H₂O at 80°C replaces bromine with aryl groups, forming biaryl derivatives . Regioselectivity is controlled by steric hindrance from the 4-methyl and 6-dimethylamino groups .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in functionalization reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The 5-bromo position is electrophilic due to electron withdrawal by the nitrile group, while the 6-dimethylamino group donates electrons, directing substitutions to the 3- or 5-positions .

Q. What strategies mitigate contradictions in spectral data during characterization?

- Case Study : Discrepancies in 13C NMR signals (e.g., δ 144.9 vs. 148.3 ppm for nitrile-adjacent carbons) may arise from solvent polarity or tautomerism. Use deuterated DMSO or CDCl₃ for consistency .

- X-ray Crystallography : Resolves ambiguities by confirming bond lengths (e.g., C–Br: ~1.89 Å; C≡N: ~1.16 Å) .

Q. What are the challenges in achieving high-yield amination at the 6-position?

- Steric hindrance from the 4-methyl group and competing side reactions (e.g., elimination) require careful reagent selection. Use of bulky bases (e.g., DBU) and low-temperature conditions (0–5°C) minimizes byproducts . Catalytic systems like CuI/L-proline improve efficiency in dimethylamino introduction .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Acidic Conditions (pH <3) : The dimethylamino group may protonate, leading to nitrile hydrolysis (to carboxylate) over 24 hours.

- Basic Conditions (pH >10) : Bromine can undergo nucleophilic displacement by hydroxide, forming 5-hydroxy derivatives. Stabilization requires inert atmospheres and anhydrous solvents .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound?

- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent removes polar byproducts.

- Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity .

Q. How to design a kinetic study for bromine substitution reactions?

- Protocol : Monitor reaction progress via UV-Vis (λ = 280 nm for bromopyridine) or in situ NMR. Rate constants (k) are derived from pseudo-first-order plots. Activation energy (Ea) is calculated using the Arrhenius equation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.